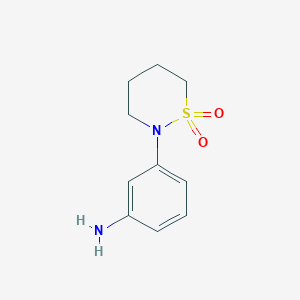
3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid” is similar to the one you mentioned . It has a molecular weight of 255.29 .
Molecular Structure Analysis
The InChI code for “3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid” is1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid” has a molecular weight of 255.29 . Another similar compound, “N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-N2-[(3-nitrophenyl)sulfonyl]glycinamide”, has a molecular weight of 468.504 Da .Aplicaciones Científicas De Investigación
Aniline Degradation and Environmental Remediation
A study on the degradation of aniline by Delftia sp. AN3 highlights the potential application of related aniline compounds in environmental remediation. Although the research focuses on aniline rather than the specific compound , it underscores the relevance of aniline derivatives in bioremediation processes, suggesting that similar pathways could be explored for the targeted compound (Z. Liu et al., 2002).
Heterocyclic Chemistry and Pharmaceutical Development
Research into thiazinanes and their derivatives, including structures related to "3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline," reveals their significance in drug development. These compounds have shown potential in treating diseases like HIV/AIDS and in providing analgesic, antibiotic, and anticoagulant effects. This underscores the compound's importance in the development of new therapeutic agents (A. Hassan et al., 2020).
Material Science and Corrosion Inhibition
Aniline derivatives have been studied for their effectiveness as corrosion inhibitors, offering insights into the potential applications of "this compound" in protecting metals against corrosion, especially in acidic environments. This application is crucial for extending the life span of materials used in various industries (D. Daoud et al., 2014).
Polymer Science and Solar Cell Development
The electrochemical synthesis of novel polymers based on aniline derivatives demonstrates the compound's potential in advancing polymer science, particularly in applications such as dye-sensitized solar cells. This research indicates the role that similar compounds could play in developing more efficient solar energy technologies (Leyla Shahhosseini et al., 2016).
Catalysis and Organic Synthesis
Studies on the ruthenium-catalyzed synthesis of quinolines from anilines suggest the catalytic potential of aniline derivatives in facilitating organic transformations. This application is vital for synthesizing complex organic molecules, highlighting the broader utility of the compound in chemical manufacturing processes (C. Cho et al., 2000).
Safety and Hazards
Direcciones Futuras
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment . This suggests that “3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” and similar compounds could have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The pharmacokinetics of such compounds would also depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
The action environment, including factors like pH, temperature, and the presence of other compounds, can also influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)12-6-1-2-7-15(12,13)14/h3-5,8H,1-2,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFZDZLWRXIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B2728609.png)
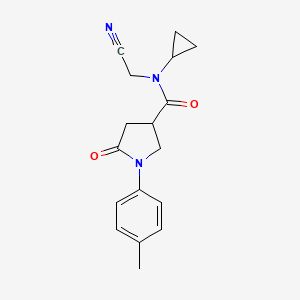
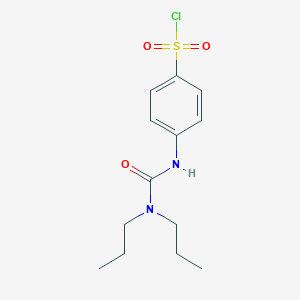

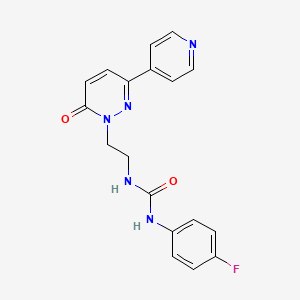
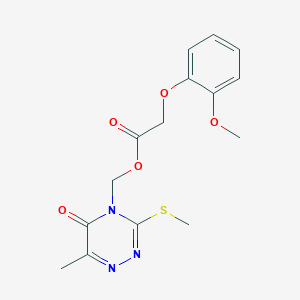
![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728620.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)
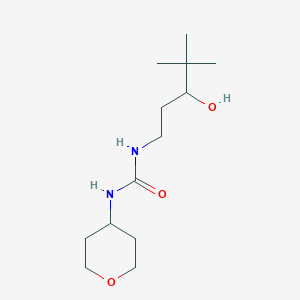

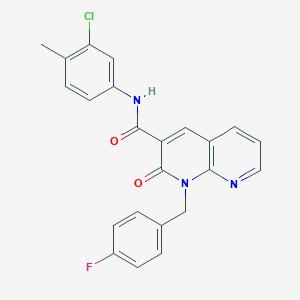
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)